(Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE -

(Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE

Catalog Number: EVT-4023188
CAS Number:
Molecular Formula: C10H10N8O3
Molecular Weight: 290.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8/7-ylalkyl)ureas

Compound Description: This class of compounds, specifically those with the alkyl group attached at the 7-position of the purine ring, was investigated for its potential as Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. [] These compounds share the core 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine structure with the main compound. []

Relevance: The core 1,3-dimethylxanthine (theophylline) structure is present in both this group of compounds and the main compound, 2-cyano-2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono]acetamide. [] The presence of various alkyl substituents at the 7-position of the purine ring in this group of compounds allows for exploring structure-activity relationships related to ACAT inhibition. []

2-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide (5)

Compound Description: This compound exhibited promising in vitro neuroprotective effects and MAO-B inhibitory activity. [] It was identified as a potential candidate for further in vivo evaluations due to its low neurotoxicity. []

Relevance: This compound and the target compound, 2-cyano-2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono]acetamide, share the core 1,3-dimethylxanthine (theophylline) structure. [] They differ in the substituent at position 7 of the purine ring and the presence of a hydrazonoacetamide moiety in the target compound.

8-Heterocyclic Xanthine Derivatives

Compound Description: This broad class of compounds, incorporating various heterocycles (pyrazole, isoxazole, pyridine, pyridazine) at the 8-position of the xanthine nucleus, was explored for its potential as potent and selective human A2B adenosine receptor antagonists. [] These compounds were designed by introducing different spacers (substituted acetamide, oxyacetamide, and urea moieties) on the introduced heterocycle and modifying groups at the 3- and 4-positions of a phenylacetamide moiety. []

Relevance: This class of compounds shares the core xanthine structure with the main compound, 2-cyano-2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono]acetamide. [] The exploration of various heterocyclic substituents at the 8-position provides valuable insights into the structure-activity relationships governing A2B adenosine receptor antagonism. []

N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1754)

Compound Description: MRS1754 is a potent and selective antagonist of the A2B adenosine receptor. [, , , , ] It has been utilized in various studies to investigate the role of A2B receptors in different biological processes. For example, it has been shown to inhibit diabetes development in mice, likely due to its immunosuppressive effects. [] MRS1754 also blocks adenosine-augmented duodenal bicarbonate secretion in rats, indicating the involvement of A2B receptors in this process. []

Relevance: Both MRS1754 and the main compound, 2-cyano-2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono]acetamide, belong to the xanthine class of compounds. [, , , ] They differ in the substituents at the 1 and 3 positions of the xanthine core, with MRS1754 having dipropyl groups and the main compound having dimethyl groups. [, , , ] Additionally, MRS1754 features a phenoxy linker connected to a substituted acetamide at the 8 position, while the main compound has a hydrazonoacetamide group directly attached to the 8 position. [, , , ]

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of 7,8-disubstituted theophylline derivatives containing a pyrazole ring demonstrated antioxidant and anti-inflammatory properties. [] Specifically, compounds with a phenylalyl radical at the 7-position showed potent antioxidant effects, exceeding Trolox in their ability to inhibit lipid peroxidation. [] Additionally, they exhibited significant anti-inflammatory activity by inhibiting Soybean LOX. []

Relevance: Both this series of compounds and the main compound, 2-cyano-2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono]acetamide, share the core 1,3-dimethylxanthine structure. [] The presence of a pyrazole ring at the 8-position and various substituents at the 7-position in this series provides valuable insights into the structural features contributing to their antioxidant and anti-inflammatory activities. []

4-{2-[7-Amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol (ZM241385)

Compound Description: ZM241385 is a selective antagonist for the adenosine A2A receptor. [, , ] It exhibits inverse agonist properties, meaning it can reduce the basal activity of constitutively active A2A receptors. [, , ]

Relevance: ZM241385 shares a structural similarity to the main compound, 2-cyano-2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono]acetamide, in that both compounds are antagonists for adenosine receptors, albeit with different subtype selectivity. [, , ] Their structures differ significantly, highlighting the diverse chemical scaffolds that can interact with adenosine receptors.

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description: DPCPX is a known antagonist for various adenosine receptors, including the A2B subtype. [, , ] Similar to ZM241385, it exhibits inverse agonist properties on constitutively active A2B receptors. [, , ]

2-[4-(2-Carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine (CGS21680)

Compound Description: CGS21680 is a selective agonist for the adenosine A2A receptor. [, ] It has been shown to stimulate angiogenesis by down-regulating the production of the antiangiogenic matrix protein thrombospondin 1 (TSP1). []

Relevance: CGS21680 and the main compound, 2-cyano-2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono]acetamide, are structurally distinct but share a common target in the adenosine signaling pathway. [, ] Understanding the structure-activity relationships of both agonists and antagonists for adenosine receptors is crucial for developing new therapeutic agents targeting this pathway.

Properties

Product Name

(Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE

IUPAC Name

(1Z)-2-amino-N-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)amino]-2-oxoethanimidoyl cyanide

Molecular Formula

C10H10N8O3

Molecular Weight

290.24 g/mol

InChI

InChI=1S/C10H10N8O3/c1-17-7-5(8(20)18(2)10(17)21)13-9(14-7)16-15-4(3-11)6(12)19/h1-2H3,(H2,12,19)(H2,13,14,16)/b15-4-

InChI Key

XXVQQGHMBSSQFL-TVPGTPATSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NN=C(C#N)C(=O)N

Solubility

14 [ug/mL]

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NN=C(C#N)C(=O)N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N/N=C(/C#N)\C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.